N-Butyl-N-(4-hydroxybutyl)nitrosamine (BBN) is a chemical compound classified as an N-nitrosamine. It is a potent carcinogen primarily used in scientific research to induce urinary bladder cancer in experimental animal models [, , , , , , ]. BBN's target organ specificity, short tumor latency period, and ability to induce tumors that closely resemble human bladder cancer make it valuable for studying bladder cancer development and potential preventative or therapeutic strategies [, , ].
Molecular Structure Analysis
The molecular structure of BBN consists of a butyl group and a 4-hydroxybutyl group attached to a nitrosamine functional group (-N=O). While the papers do not delve into detailed structural analysis, the structure plays a critical role in its metabolic activation and carcinogenic potential [].
Chemical Reactions Analysis
BBN undergoes metabolic activation in the liver, primarily through cytochrome P450-mediated oxidation []. This process generates N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), a proximate carcinogen that is excreted in the urine and accumulates in the bladder [, , , ].
Mechanism of Action
BBN's carcinogenicity stems from BCPN's interaction with DNA in bladder epithelial cells [, ]. BCPN can alkylate DNA, leading to mutations and genomic instability that contribute to tumor development [, ].
Applications
Bladder Carcinogenesis Models: BBN serves as a crucial tool for establishing animal models of bladder cancer. Its selective induction of bladder tumors in rodents like rats and mice allows researchers to investigate various aspects of bladder cancer development, progression, and metastasis [, , , , , , ].
Evaluation of Chemopreventive Agents: By inducing bladder tumors in animals, BBN facilitates the evaluation of potential chemopreventive agents. Researchers can assess the efficacy of various compounds in preventing or delaying tumor formation by comparing the incidence, multiplicity, and severity of bladder tumors in BBN-treated animals with and without the chemopreventive agent [, , , , , , ].
Investigation of Molecular Mechanisms: BBN-induced bladder cancer models enable researchers to study the molecular mechanisms underlying bladder carcinogenesis. By analyzing changes in gene expression, protein levels, and cellular signaling pathways in BBN-treated animals, researchers gain valuable insights into the complex processes driving tumor development [, , , , ].
Assessment of Promoting Agents: BBN plays a vital role in two-stage and multistage models of bladder carcinogenesis, where it is used as an initiating agent. After BBN initiation, researchers administer various suspected promoting agents to assess their ability to enhance tumor development. By comparing the incidence and multiplicity of bladder tumors in BBN-initiated animals with and without the promoting agent, researchers can identify and characterize substances that contribute to tumor promotion [, , , , , , , ].
Study of Age-Related Susceptibility: Researchers have used BBN to investigate the influence of age on bladder cancer development. By comparing the tumorigenic responses of animals of different ages to BBN treatment, researchers can understand how age-related factors affect susceptibility to bladder cancer [].
Related Compounds
N-Butyl-N-(3-carboxypropyl)nitrosamine
Compound Description: N-Butyl-N-(3-carboxypropyl)nitrosamine is a major urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine in rats. It has been shown to be directly mutagenic without requiring metabolic activation. Like N-butyl-N-(4-hydroxybutyl)nitrosamine, it specifically induces urinary bladder tumors in rats.
Relevance: N-Butyl-N-(3-carboxypropyl)nitrosamine is a key metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine and is believed to be responsible for the organ-specific carcinogenicity of the parent compound to the urinary bladder. Structurally, it differs from N-butyl-N-(4-hydroxybutyl)nitrosamine by the oxidation of the terminal hydroxyl group to a carboxylic acid.
N-Butyl-N-(3-formylpropyl)nitrosamine
Compound Description: N-Butyl-N-(3-formylpropyl)nitrosamine is a proposed intermediate metabolite in the metabolic pathway of N-butyl-N-(4-hydroxybutyl)nitrosamine. It is rapidly oxidized to N-butyl-N-(3-carboxypropyl)nitrosamine by aldehyde dehydrogenase in the liver.
Relevance: This compound is structurally similar to both N-butyl-N-(4-hydroxybutyl)nitrosamine and N-butyl-N-(3-carboxypropyl)nitrosamine, differing in the oxidation state of the terminal carbon on the butyl chain. Although it has not been directly identified as a metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine in vivo, its rapid oxidation to N-butyl-N-(3-carboxypropyl)nitrosamine suggests its involvement in the metabolic activation pathway.
N-Ethyl-N-(4-hydroxybutyl)nitrosamine (EHBN)
Compound Description: N-Ethyl-N-(4-hydroxybutyl)nitrosamine is structurally analogous to N-butyl-N-(4-hydroxybutyl)nitrosamine, with an ethyl group replacing the butyl group attached to the nitrosamine nitrogen. It acts as a carcinogen in the multistage model of urinary bladder carcinogenesis in rats.
Compound Description: This compound is a glucuronide conjugate of N-butyl-N-(3-carboxypropyl)nitrosamine, a major urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine.
N-Butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine
Compound Description: This compound is a minor urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine, formed by beta-oxidation of the principal metabolite N-butyl-N-(3-carboxypropyl)nitrosamine.
N-Butyl-N-(carboxymethyl)nitrosamine
Compound Description: This compound is a minor urinary metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine, resulting from further beta-oxidation of N-butyl-N-(2-hydroxy-3-carboxypropyl)nitrosamine.
N-Butyl-N-(2-oxopropyl)nitrosamine
Compound Description: This compound represents another minor urinary metabolite in the metabolic breakdown pathway of N-butyl-N-(4-hydroxybutyl)nitrosamine. It is formed via beta-oxidation from N-butyl-N-(carboxymethyl)nitrosamine.
Alkyl Homologs of N-Butyl-N-(4-hydroxybutyl)nitrosamine
Compound Description: This category includes a series of compounds where the butyl group attached to the nitrosamine nitrogen in N-butyl-N-(4-hydroxybutyl)nitrosamine is replaced with other alkyl groups like methyl, ethyl, propyl, pentyl, and tert-butyl.
Relevance: Studying these analogs helps to understand the relationship between the structure of the alkyl chain and the carcinogenicity of N-butyl-N-(4-hydroxybutyl)nitrosamine. The research suggests that while the length of the alkyl chain might affect the potency, the organ-specific carcinogenicity towards the urinary bladder is generally maintained.
Butylbutanolnitrosamine Butylhydroxybutylnitrosamine N Nitrosobutyl 4 hydroxybutylamine N-Butyl-N-(4-hydroxybutyl)nitrosamine N-Nitroso-N-butyl-(4-hydroxybutyl)amine N-Nitrosobutyl-4-hydroxybutylamine
Canonical SMILES
CCCCN(CCCCO)N=O
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ethylene glycol is a synthetic liquid substance that absorbs water. It is odorless, but has a sweet taste. Ethylene glycol is used to make antifreeze and de-icing solutions for cars, airplanes, and boats. It is also used in hydraulic brake fluids and inks used in stamp pads, ballpoint pens, and print shops. Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Ethylene glycol is a 1,2-glycol compound produced via reaction of ethylene oxide with water. It has a role as a metabolite, a toxin, a solvent and a mouse metabolite. It is a glycol and an ethanediol. Ethylene glycol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Ethylene glycol has many uses, including as antifreeze in cooling and heating systems, in hydraulic brake fluids, and as a solvent. Acute (short-term) exposure of humans to ethylene glycol by ingesting large quantities causes three stages of health effects: central nervous system (CNS) depression, followed by cardiopulmonary effects, and later renal damage. The only effects noted in one study of individuals exposed to low levels of ethylene glycol by inhalation for about a month were throat and upper respiratory tract irritation. Rats and mice chronically (long-term) exposed to ethylene glycol in their diet exhibited signs of kidney toxicity and liver effects. Several studies of rodents exposed orally or by inhalation showed ethylene glycol to be fetotoxic. An epidemiologic study on renal cancer mortality did not find an increased risk for workers exposed to ethylene glycol. EPA has not classified ethylene glycol for carcinogenicity. Ethylene Glycol is a natural product found in Vitis vinifera with data available. Ethylene glycol (ingested) can cause developmental toxicity according to The National Toxicology Program. Ethylene glycol (monoethylene glycol (MEG), IUPAC name: ethane-1,2-diol) is an alcohol with two -OH groups (a diol), a chemical compound widely used as an automotive antifreeze. Ethylene glycol is toxic, and its accidental ingestion should be considered a medical emergency. (L1023) Ethylene glycol is a metabolite found in or produced by Saccharomyces cerevisiae. A colorless, odorless, viscous dihydroxy alcohol. It has a sweet taste, but is poisonous if ingested. Ethylene glycol is the most important glycol commercially available and is manufactured on a large scale in the United States. It is used as an antifreeze and coolant, in hydraulic fluids, and in the manufacture of low-freezing dynamites and resins. See also: Pegoterate (monomer of) ... View More ...
N-benzoylglycine is an N-acylglycine in which the acyl group is specified as benzoyl. It has a role as a uremic toxin and a human blood serum metabolite. It is a conjugate acid of a N-benzoylglycinate. Hippuric acid is a natural product found in Homo sapiens, Schizosaccharomyces pombe, and other organisms with data available. Hippuric Acid is an acyl glycine produced by the conjugation of benzoic acid and glycine, found as a normal component in urine as a metabolite of aromatic compounds from food. Increased urine hippuric acid content may have antibacterial effects. Hippuric acid is a uremic toxin. Uremic toxins can be subdivided into three major groups based upon their chemical and physical characteristics: 1) small, water-soluble, non-protein-bound compounds, such as urea; 2) small, lipid-soluble and/or protein-bound compounds, such as the phenols and 3) larger so-called middle-molecules, such as beta2-microglobulin. Chronic exposure of uremic toxins can lead to a number of conditions including renal damage, chronic kidney disease and cardiovascular disease.
Hippuric acid is an acyl glycine formed by the conjugation of benzoic aicd with glycine. Acyl glycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13) which is an enzyme that catalyzes the chemical reaction: acyl-CoA + glycine < -- > CoA + N-acylglycine. Hippuric acid is a normal component of urine and is typically increased with increased consumption of phenolic compounds (tea, wine, fruit juices). These phenols are converted to benzoic acid which is then converted to hippuric acid and excreted in the urine. Hippuric acid is the most frequently used biomarker in the biological monitoring of occupational exposure to toluene. This product of solvent biotransformation may be also found in the urine of individuals who have not been exposed to the solvent. A smaller fraction of the absorbed toluene is oxidized to aromatic compounds including ortho-cresol, which is not found significantly in the urine of nonexposed individuals. The concentration of hippuric acid in the urine of individuals exposed to a low toluene concentration does not differ from that of individuals not exposed to the solvent. This has led to the conclusion that hippuric acid should not be utilized in the biological monitoring of occupational exposure to low levels of toluene in the air. Protein-bound organic acids such as hippuric acid are markedly accumulated in uremic plasma and produce defective protein binding of drugs. (A3277, A3278).
Histamine is a member of the class of imidazoles that is 1H-imidazole substituted at position C-4 by a 2-aminoethyl group. It has a role as a human metabolite, a mouse metabolite and a neurotransmitter. It is an aralkylamino compound and a member of imidazoles. It is a conjugate base of a histaminium. A depressor amine derived by enzymatic decarboxylation of histidine. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter. Histamine is a natural product found in Cynanchum caudatum, Phytolacca japonica, and other organisms with data available. Histamine is a metabolite found in or produced by Saccharomyces cerevisiae. An amine derived by enzymatic decarboxylation of HISTIDINE. It is a powerful stimulant of gastric secretion, a constrictor of bronchial smooth muscle, a vasodilator, and also a centrally acting neurotransmitter. See also: Histamine Dihydrochloride (has salt form); Histamine Phosphate (has salt form); Acetylcholine Chloride; Histamine; Serotonin (component of) ... View More ...
Diacetyl appears as a clear colorless liquid with a strong chlorine-like odor. Flash point 80 °F. Less dense than water. Vapors heavier than air. Butane-2,3-dione is an alpha-diketone that is butane substituted by oxo groups at positions 2 and 3. It is a metabolite produced during the malolactic fermentation. It has a role as a Saccharomyces cerevisiae metabolite and an Escherichia coli metabolite. Diacetyl is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 2,3-Butanedione is a natural product found in Zea mays, Helianthus tuberosus, and other organisms with data available. Diacetyl is a natural by-product of secondary or malolactic fermentation. It is a vicinal diketone (two C=O groups, side-by-side) with the molecular formula C4H6O2. Carrier of aroma of butter, vinegar, coffee, and other foods. Beer sometimes undergoes a diacetyl rest, which entails waiting two or three days after fermentation is complete, to allow the yeast to absorb the diacetyl it produced earlier in the fermentation cycle. The makers of some wines, such as chardonnay, deliberately promote the production of diacetyl because of the feel and flavors it imparts. Diacetyl is a metabolite found in or produced by Saccharomyces cerevisiae. Carrier of aroma of butter, vinegar, coffee, and other foods.
3-(indol-3-yl)pyruvic acid is a 2-oxo monocarboxylic acid that is pyruvic acid substituted by a 1H-indol-3-yl group at position 3. It has been found in Lycopersicon esculentum It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is a 2-oxo monocarboxylic acid and an indol-3-yl carboxylic acid. It is functionally related to a pyruvic acid. It is a conjugate acid of a 3-(indol-3-yl)pyruvate. Indolepyruvate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Indole-3-pyruvic acid is a natural product found in Arabidopsis thaliana, Trypanosoma brucei, and other organisms with data available. 3-(indol-3-yl)pyruvic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
L-methionine (R)-S-oxide is the (R)-oxido diastereomer of L-methionine S-oxide. It has a role as an Escherichia coli metabolite. It is an enantiomer of a D-methionine (S)-S-oxide. It is a tautomer of a L-methionine (R)-S-oxide zwitterion. Methionine sulfoxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-Methionine (R)-S-oxide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact. 4-nitrophenol is a member of the class of 4-nitrophenols that is phenol in which the hydrogen that is para to the hydroxy group has been replaced by a nitro group. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a 4-nitrophenolate. 4-Nitrophenol is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). 4-Nitrophenol is used to manufacture drugs, fungicides, insecticides, and dyes and to darken leather. Acute (short-term) inhalation or ingestion of 4-nitrophenol in humans causes headaches, drowsiness, nausea, and cyanosis (blue color in lips, ears, and fingernails). Contact with eyes causes irritation in humans. No information is available on the chronic (long-term) effects of 4-nitrophenol in humans or animals from inhalation or oral exposure. No information is available on the reproductive, developmental, or carcinogenic effects of 4-nitrophenol in humans. EPA has not classified 4-nitrophenol for potential carcinogenicity. 4-Nitrophenol is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available. 4-Nitrophenol is a phenolic compound that is used mainly to make fungicides and dyes, and to darken leather. It is also used in the synthesis of drugs such as paracetamol, phenetidine, and acetophenetidine. 4-Nitrophenol measurement in urine is used in biological monitoring for establishing the presence and magnitude of exposures to pesticides. (A7736) (Methods in Biotechnology, 2006,61-78) (L1661, L1662) 4-Nitrophenol is a metabolite found in or produced by Saccharomyces cerevisiae.
Oxaloacetic acid is an oxodicarboxylic acid that is succinic acid bearing a single oxo group. It has a role as a metabolite and a geroprotector. It is an oxo dicarboxylic acid and a C4-dicarboxylic acid. It is functionally related to a succinic acid. It is a conjugate acid of an oxaloacetate(2-). Oxalacetic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Oxalacetic acid is a natural product found in Drosophila melanogaster, Medicago sativa, and other organisms with data available. Anhydrous Enol-oxaloacetate is the anhydrous form of enol-oxaloacetate, a small molecule blood glutamate scavenger, that can be used to lower glutamate plasma levels, and has potential neuroprotective activity. Upon administration, enol-oxaloacetate targets and binds to glutamate in the bloodstream. This lowers glutamate plasma levels and lowers the free glutamate available to be picked up by cells, such as tumor brain cells, thereby preventing glutamate metabolism and glutamate-mediated signaling. This prevents the proliferation of rapidly growing cells, such as brain tumor cells. And by lowering glutamate plasma levels, a molecular imbalance is formed and glutamate is excreted across the blood-brain barrier, resulting in lower free brain glutamate. This may help protect the brain from excitotoxicity in conditions where there is a surge of glutamate production, such as traumatic brain injury, thereby protecting neuronal cells. Glutamate, a non-essential amino acid and the major excitatory neurotransmitter in the central nervous system (CNS), provides energy and generates building blocks for the production of macromolecules, which are needed for cellular growth and survival. Oxalacetic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A dicarboxylic acid ketone that is an important metabolic intermediate of the CITRIC ACID CYCLE. It can be converted to ASPARTIC ACID by ASPARTATE TRANSAMINASE.